molecular formula C17H20N2O3S B5373380 N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide

N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide

Cat. No. B5373380
M. Wt: 332.4 g/mol
InChI Key: QCJCCQFMUMQPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide, commonly known as MSA-N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MSA-N is not fully understood. However, studies have suggested that MSA-N may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
Studies have shown that MSA-N exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. MSA-N has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, MSA-N has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses, such as herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One of the advantages of using MSA-N in lab experiments is its relatively simple synthesis method. Additionally, MSA-N exhibits a high degree of stability and can be easily purified. However, one of the limitations of using MSA-N is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of MSA-N. One area of research is the development of MSA-N derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MSA-N as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of MSA-N and its potential interactions with other molecules.

Synthesis Methods

MSA-N can be synthesized through a two-step process involving the reaction of mesitylene with chlorosulfonic acid, followed by the reaction of the resulting mesitylsulfonyl chloride with 2-aminophenylacetic acid. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

MSA-N has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MSA-N has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, MSA-N has been used as a ligand in the synthesis of metal-organic frameworks. In analytical chemistry, MSA-N has been used as a reagent for the determination of trace amounts of copper in environmental samples.

properties

IUPAC Name

N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-9-12(2)17(13(3)10-11)23(21,22)19-16-8-6-5-7-15(16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJCCQFMUMQPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.